Radioprotective Activity of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one vs. 1,3,7-Trihydroxy-8-methoxyxanthone: Head-to-Head Evidence That Methylation Position Does Not Alter γ-Ray-Induced DNA Damage Protection
1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one (the target compound) was directly compared with its positional isomer 1,3,7-trihydroxy-8-methoxyxanthone (5) in a γ-radiation-induced pBR322 DNA damage protection assay. The data demonstrated that the radioprotecting activity was not affected by the position of methylation; both the 6‑hydroxy-8‑methoxy (target) and the 7‑hydroxy-8‑methoxy (isomer) substitution patterns conferred equivalent protection against γ‑ray‑induced plasmid DNA strand breaks. This finding establishes the target compound as functionally non‑inferior but analytically distinct from its 1,3,7‑isomer, justifying its specific procurement when regioisomer verification is required for SAR integrity [1].
| Evidence Dimension | Radioprotective activity (protection against γ-ray-induced pBR322 DNA damage) |
|---|---|
| Target Compound Data | Radioprotecting activity not affected by the methylation position (i.e., active radioprotectant). |
| Comparator Or Baseline | 1,3,7-Trihydroxy-8-methoxyxanthone (compound 5): also active radioprotectant; no statistically or functionally significant difference observed. |
| Quantified Difference | Equivalent radioprotective activity between the two isomers; methylation position (C‑6‑OH/8‑OMe vs. C‑7‑OH/8‑OMe) does not modulate this endpoint. |
| Conditions | γ‑radiation‑induced pBR322 plasmid DNA damage assay (in vitro); Swertia decussata‑derived xanthones; Patro et al., 2005. |
Why This Matters
This head-to-head data allows scientific users to select the target compound specifically when a defined 1,3,6,8‑oxygenation pattern must be validated against the 1,3,7,8‑isomer in radioprotection studies, preventing regioisomer misassignment that would confound SAR conclusions.
- [1] Patro, B.S., et al. (2005). Antioxidant activities of Swertia decussata xanthones. Natural Product Research, 19(4), 347–354. doi:10.1080/14786410412331280032. (Direct comparison of radioprotecting activities: 'A comparison of the radioprotecting activities of the monomethylated tetrahydroxyxanthone 4 with that of its congener, 1,3,7-trihydroxy-8-methoxyxanthone (5) revealed that the radioprotecting activity was not affected by the position of methylation.') View Source
